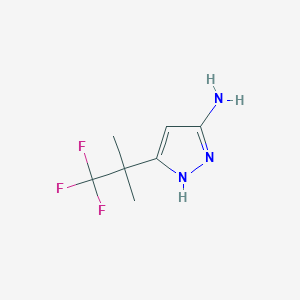

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

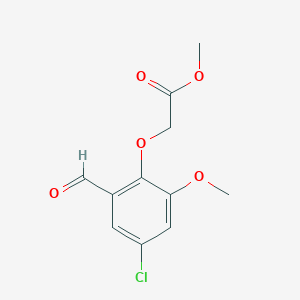

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (4-MPSP) is an organic compound that belongs to the family of piperidine-based sulfonamides. It is an important intermediate in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and anticonvulsants. 4-MPSP also has potential applications in the development of new drugs and in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Pharmacophore Development in Antipsychotic Agents

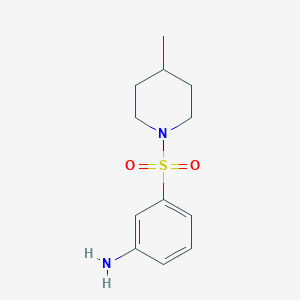

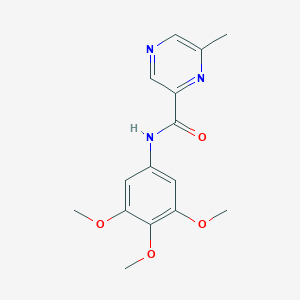

Arylcycloalkylamines, including phenyl piperidines, are noted for their role as pharmacophoric groups in antipsychotic agents. Research indicates that arylalkyl substituents can significantly enhance the binding affinity's potency and selectivity at D2-like receptors. This insight suggests potential applications of similar compounds in developing new antipsychotic medications (Sikazwe et al., 2009).

Inhibition of Cytochrome P450 Enzymes

Sulfonamide compounds, including those structurally related to 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine, play a crucial role as inhibitors of Cytochrome P450 enzymes. This is significant for predicting drug-drug interactions and understanding metabolism-based interactions when multiple drugs are administered. The selectivity of such inhibitors is crucial for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Development of Novel Biopolymers

The chemical modification of xylan into biopolymer ethers and esters with specific properties underscores the potential for compounds like 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine in creating new materials. These developments have implications for drug delivery applications and the synthesis of xylan esters with specific functional groups (Petzold-Welcke et al., 2014).

Chemokine Receptor Antagonism

Research into small molecule antagonists for chemokine receptors, including compounds with piperidine structures, suggests applications in treating allergic diseases such as asthma and allergic rhinitis. The structure-activity relationships of these antagonists highlight the therapeutic potential of targeting the CCR3 receptor (Willems & IJzerman, 2009).

Synthesis of N-Heterocycles

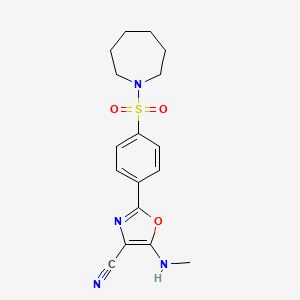

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in stereoselective synthesis, pointing to methodologies that could be applicable for compounds like 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine. These approaches provide access to structurally diverse piperidines, pyrrolidines, and azetidines, crucial for natural product synthesis and potential drug development (Philip et al., 2020).

Eigenschaften

IUPAC Name |

3-(4-methylpiperidin-1-yl)sulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-5-7-14(8-6-10)17(15,16)12-4-2-3-11(13)9-12/h2-4,9-10H,5-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREWUBFCTNHOBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390406 |

Source

|

| Record name | 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine | |

CAS RN |

436091-54-2 |

Source

|

| Record name | 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride](/img/structure/B2524128.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2524129.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2524132.png)

![Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2524136.png)

![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524137.png)

![ethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2524146.png)

![2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2524147.png)

![3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B2524149.png)